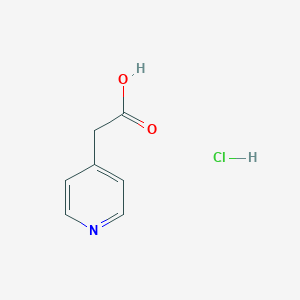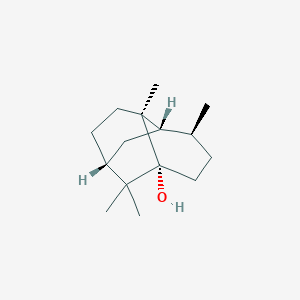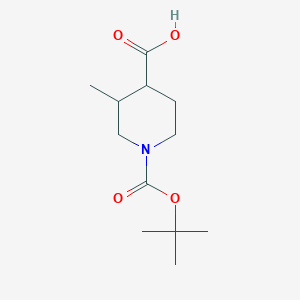
2-hydroxy(2,3-13C2)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Lactic Acid-13C2 Sodium Salt is a stable isotope-labeled compound. It is the sodium salt of DL-Lactic Acid, where the carbon atoms are labeled with the isotope Carbon-13. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes .
Scientific Research Applications
DL-Lactic Acid-13C2 Sodium Salt is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the conversion of lactic acid in biochemical pathways.
Biology: Employed in studies of cellular metabolism and energy production.
Medicine: Used in research on metabolic disorders and the role of lactic acid in various diseases.
Industry: Utilized in the production of biodegradable plastics and as a food additive .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Lactic Acid-13C2 Sodium Salt can be synthesized through the neutralization of DL-Lactic Acid-13C2 with sodium hydroxide. The reaction typically involves dissolving DL-Lactic Acid-13C2 in water and then slowly adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the sodium salt in solid form .
Industrial Production Methods
Industrial production of DL-Lactic Acid-13C2 Sodium Salt follows similar principles but on a larger scale. The process involves the fermentation of a sugar source, such as corn or beets, to produce DL-Lactic Acid-13C2, which is then neutralized with sodium hydroxide. The product is purified and crystallized to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
DL-Lactic Acid-13C2 Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyruvate.
Reduction: It can be reduced to propionic acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products
Oxidation: Pyruvate
Reduction: Propionic acid
Substitution: Various substituted lactic acid derivatives
Comparison with Similar Compounds
Similar Compounds
DL-Lactic Acid Sodium Salt: Similar in structure but without isotopic labeling.
L-Lactic Acid Sodium Salt: The L-isomer of lactic acid, used in similar applications but with different stereochemistry.
D-Lactic Acid Sodium Salt: The D-isomer of lactic acid, also used in metabolic studies .
Uniqueness
This labeling provides a distinct advantage in tracing metabolic pathways and understanding the biochemical roles of lactic acid .
Properties
CAS No. |
150114-72-0 |
|---|---|
Molecular Formula |
C3H6O3 |
Molecular Weight |
92.063 g/mol |
IUPAC Name |
2-hydroxy(2,3-13C2)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/i1+1,2+1 |
InChI Key |
JVTAAEKCZFNVCJ-ZDOIIHCHSA-N |
Isomeric SMILES |
[13CH3][13CH](C(=O)O)O |
SMILES |
CC(C(=O)O)O |
Canonical SMILES |
CC(C(=O)O)O |
Synonyms |
Lactic Acid-13C2 , Monosodium Salt; 2-Hydroxy-propanoic Acid-13C2 , Monosodium Salt; Sodium Lactate-13C2 ; E 325-13C2 ; Lacolin-13C2 ; Lactic Acid-13C2 Sodium Salt; Monosodium Lactate-13C2 ; NSC 31718-13C2 ; Per-glycerin-13C2 ; Purasal Powder S 98JS |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(8S,9S,13S,14S,17S)-17-(tert-butylcarbamoyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B50778.png)



![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)


